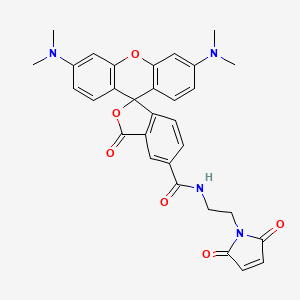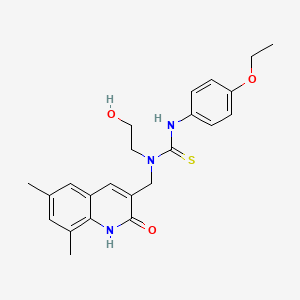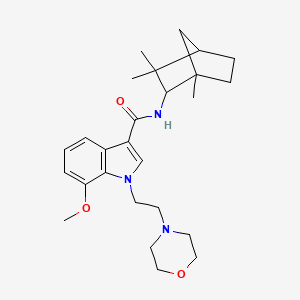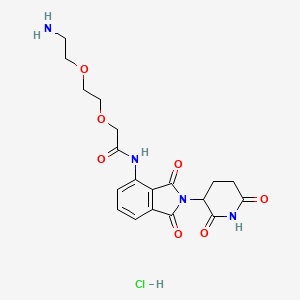
TAMRA maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAMRA maleimide, 5-isomer: is a derivative of tetramethylrhodamine, a well-known rhodamine dye. This compound is specifically designed for the labeling of thiol groups in biomolecules, such as proteins and peptides. The 5-isomer of this compound is preferred for its high purity and specific reactivity, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA maleimide, 5-isomer involves the reaction of tetramethylrhodamine with maleimide. The process typically includes the following steps:
Preparation of Tetramethylrhodamine: Tetramethylrhodamine is synthesized through the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine.
Maleimide Derivatization: The tetramethylrhodamine is then reacted with maleimide in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions.
Industrial Production Methods: In industrial settings, the production of this compound, 5-isomer follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of tetramethylrhodamine and its subsequent reaction with maleimide.
Chemical Reactions Analysis
Types of Reactions: TAMRA maleimide, 5-isomer primarily undergoes thiol-ene reactions, where it reacts with thiol groups in biomolecules. This reaction is highly selective and efficient under physiological conditions .
Common Reagents and Conditions:
Reagents: Common reagents include thiol-containing biomolecules, such as cysteine residues in proteins.
Major Products: The major product of the reaction is a covalent conjugate of this compound with the thiol-containing biomolecule, resulting in a fluorescently labeled protein or peptide .
Scientific Research Applications
Chemistry:
Fluorescent Labeling: TAMRA maleimide, 5-isomer is widely used for fluorescent labeling of biomolecules, enabling the visualization and tracking of proteins and peptides in various chemical assays.
Biology:
Protein Studies: It is used in studying protein-protein interactions, protein folding, and conformational changes by labeling specific cysteine residues.
Cell Imaging: The compound is employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine:
Diagnostic Tools: this compound, 5-isomer is used in the development of diagnostic assays for detecting specific biomolecules in medical samples.
Industry:
Mechanism of Action
Mechanism: The mechanism of action of TAMRA maleimide, 5-isomer involves the formation of a covalent bond between the maleimide group and the thiol group of a biomolecule. This reaction is highly specific and occurs through a Michael addition mechanism, where the nucleophilic thiol group attacks the electrophilic carbon-carbon double bond of the maleimide .
Molecular Targets and Pathways: The primary molecular targets are thiol groups in cysteine residues of proteins and peptides. The reaction pathway involves the formation of a stable thioether linkage, resulting in a fluorescently labeled biomolecule .
Comparison with Similar Compounds
TAMRA maleimide, 6-isomer: Similar to the 5-isomer but differs in the position of the maleimide group.
BDP R6G maleimide: A borondipyrromethene dye similar to TAMRA, used for labeling thiol groups in proteins.
Sulfo-Cyanine5 maleimide: A water-soluble dye used for thiol labeling, offering different spectral properties compared to TAMRA.
Uniqueness: this compound, 5-isomer is unique due to its high purity and specific reactivity with thiol groups, making it highly suitable for applications requiring precise and reproducible labeling of biomolecules .
Properties
Molecular Formula |
C31H28N4O6 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
3',6'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-23-25(16-19)40-26-17-20(34(3)4)7-10-24(26)31(23)22-8-5-18(15-21(22)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |
InChI Key |
DAJTYOCTYAARHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)



![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)


![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)

![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
